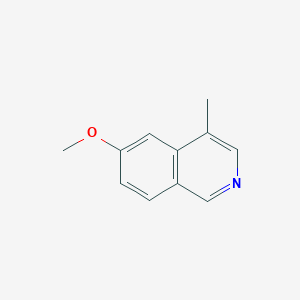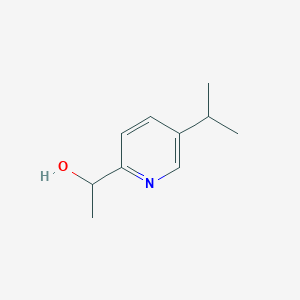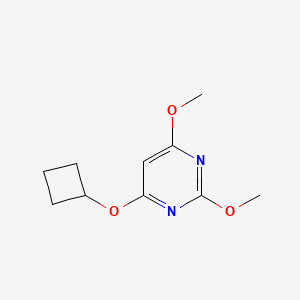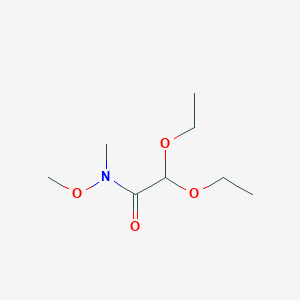![molecular formula C13H20BNO6 B13117758 3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate CAS No. 1093643-34-5](/img/structure/B13117758.png)
3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate is a synthetic organic compound that belongs to the class of boron-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate typically involves multiple steps:
Formation of the benzo[c][1,2]oxaborole core: This step involves the cyclization of a suitable precursor, such as a boronic acid derivative, under acidic or basic conditions.
Introduction of the aminomethyl group: This can be achieved through a nucleophilic substitution reaction, where an amine reacts with a halogenated intermediate.
Attachment of the hydroxypropoxy group: This step involves the reaction of the intermediate with a hydroxypropylating agent, such as 3-chloropropanol, under basic conditions.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxaborole ring to more reduced forms, potentially altering its biological activity.
Substitution: The aminomethyl and hydroxypropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for nucleophilic substitutions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced oxaborole derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential inhibitor of phosphodiesterase enzymes, which are involved in inflammatory processes and certain skin conditions.
Biological Research: The compound is used to study the role of boron-containing heterocycles in biological systems and their interactions with enzymes and receptors.
Industrial Applications: It can be used in the development of new materials with unique properties due to the presence of the boron atom.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes. The boron atom in the oxaborole ring interacts with the catalytic site of the enzyme, preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This inhibition leads to reduced levels of inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crisaborole: Another boron-containing compound used as a phosphodiesterase inhibitor for the treatment of atopic dermatitis.
Tavaborole: A boron-based antifungal agent used for the treatment of onychomycosis.
Uniqueness
3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other boron-containing compounds.
Eigenschaften
CAS-Nummer |
1093643-34-5 |
|---|---|
Molekularformel |
C13H20BNO6 |
Molekulargewicht |
297.11 g/mol |
IUPAC-Name |
acetic acid;3-[[3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol |
InChI |
InChI=1S/C11H16BNO4.C2H4O2/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;1-2(3)4/h1,3-4,10,14-15H,2,5-7,13H2;1H3,(H,3,4) |
InChI-Schlüssel |
GWIXDEDAZQSCGQ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)





![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13117699.png)





![2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)

